Ethyl trifluorovinyl ether

Description

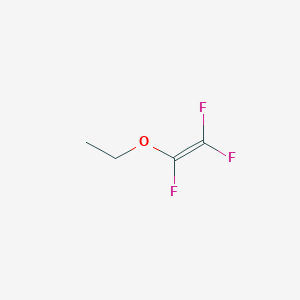

Structure

3D Structure

Properties

IUPAC Name |

1-ethoxy-1,2,2-trifluoroethene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5F3O/c1-2-8-4(7)3(5)6/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTKFYPFFYGHATK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=C(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70371936 | |

| Record name | Ethyl trifluorovinyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1763-27-5 | |

| Record name | Ethyl trifluorovinyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1763-27-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl Trifluorovinyl Ether from Hexafluoropropene Oxide

Introduction

Ethyl trifluorovinyl ether (CF₂=CFOC₂H₅), a key fluorinated monomer, holds significant value in the development of advanced fluoropolymers. These polymers are prized for their unique combination of properties, including high thermal stability, chemical inertness, and tunable optical and dielectric characteristics. Such materials are integral to applications ranging from high-performance seals and coatings to advanced optical fibers and polymer membranes. The synthesis of trifluorovinyl ethers (TFVEs) is therefore a critical area of research for materials scientists and chemists.[1] This guide provides a comprehensive, in-depth exploration of a robust synthetic route to this compound, commencing with the versatile and highly reactive fluorinated epoxide, hexafluoropropene oxide (HFPO).[2]

This document is structured to provide not just a procedural outline, but a deep-dive into the causality behind the experimental design, ensuring that researchers can replicate and adapt these methodologies with a full understanding of the underlying chemical principles. We will dissect the two-stage process: the initial nucleophilic ring-opening of HFPO and the subsequent thermal elimination to yield the target vinyl ether.

Strategic Overview: A Two-Stage Synthetic Pathway

The transformation of hexafluoropropene oxide into this compound is efficiently achieved through a two-step process. This strategy is designed to first build the core alkoxy-tetrafluoropropionate structure, followed by a controlled elimination reaction to generate the desired trifluorovinyl group.

-

Stage 1: Nucleophilic Ring-Opening of Hexafluoropropene Oxide. This initial step involves the reaction of HFPO with an ethoxide nucleophile. This reaction establishes the crucial C-O-C ether linkage and creates the tetrafluoropropionate intermediate necessary for the subsequent elimination.

-

Stage 2: Pyrolytic Elimination. The intermediate formed in Stage 1 is subjected to high-temperature vacuum pyrolysis. This step eliminates a small molecule (e.g., carbon dioxide and a metal fluoride) to generate the carbon-carbon double bond of the vinyl ether.

The following diagram illustrates the high-level workflow for this synthesis.

Caption: High-level workflow for the synthesis of this compound.

Stage 1: Synthesis of the 2-Ethoxy-2,3,3,3-tetrafluoropropionate Intermediate

The cornerstone of this synthesis is the regioselective ring-opening of the HFPO epoxide. Understanding the mechanistic drivers of this reaction is crucial for optimizing yield and purity.

Mechanistic Insight: The "Anomalous" Regioselectivity of HFPO

Under basic or nucleophilic conditions, typical epoxides undergo ring-opening via an Sₙ2 mechanism, with the nucleophile attacking the less sterically hindered carbon atom. However, this rule is inverted for perfluorinated epoxides like HFPO.[3] The nucleophile—in this case, the ethoxide ion (EtO⁻)—preferentially attacks the more sterically hindered β-carbon (C2).[4]

This "abnormal" regioselectivity is attributed to the powerful electron-withdrawing nature of the trifluoromethyl (-CF₃) group attached to the β-carbon.[5] This inductive effect renders the β-carbon significantly more electrophilic and thus more susceptible to nucleophilic attack, despite the greater steric hindrance.[4][5] Recent theoretical studies suggest this preference also arises from a lower destabilizing distortion energy required to reach the ring-opening transition state for the β-attack, which is linked to the relative strengths of the C(α)-O and C(β)-O bonds.[3]

The following diagram details this key mechanistic step.

Caption: Mechanism of ethoxide attack on the β-carbon of HFPO.

Experimental Protocol: Preparation of Sodium 2-Ethoxy-2,3,3,3-tetrafluoropropionate

This protocol is synthesized from methodologies described in the literature, emphasizing anhydrous conditions to prevent unwanted side reactions.[6][7]

Reagents and Equipment:

-

Anhydrous Ethanol (C₂H₅OH)

-

Sodium metal (Na)

-

Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

-

Hexafluoropropene Oxide (HFPO), gas[8]

-

Three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and a gas inlet tube/dry ice condenser for HFPO addition

-

Ice-water bath

Procedure:

-

Preparation of Sodium Ethoxide: In a flame-dried three-neck flask under a nitrogen atmosphere, carefully add sodium metal in small pieces to an excess of anhydrous ethanol with stirring. The reaction is exothermic and produces hydrogen gas; ensure adequate ventilation. Continue until all sodium has reacted to form a clear solution of sodium ethoxide.

-

Solvent Addition: Add anhydrous diethyl ether or THF to the sodium ethoxide solution.

-

HFPO Addition: Cool the reaction vessel in an ice-water bath to <10°C. Slowly bubble gaseous HFPO through the stirred solution via the gas inlet tube. The addition of HFPO is exothermic; maintain the temperature below 30°C to minimize side reactions.[7] Monitor the reaction progress (e.g., by weight uptake of the gas or by ¹⁹F NMR if available).

-

Reaction Completion and Work-up: After the addition is complete, allow the mixture to stir for an additional hour at room temperature.[6] The reaction mixture will likely be a slurry.

-

Isolation of the Acid (Optional Intermediate Step): For conversion to the potassium salt or silyl ester, the sodium salt is typically first converted to its corresponding acid.

-

The solvent is removed under reduced pressure.

-

The residue is dissolved in water and carefully acidified with 30% hydrochloric acid.

-

The fluorinated acid is extracted with diethyl ether.

-

The ethereal layer is separated, dried over anhydrous magnesium sulfate (MgSO₄), and the solvent is evaporated. The resulting crude 2-ethoxy-2,3,3,3-tetrafluoropropionic acid can be purified by vacuum distillation.[6]

-

-

Preparation of the Potassium Salt (for Pyrolysis):

-

Dissolve the purified acid in methanol.

-

Neutralize the solution with a methanolic solution of potassium hydroxide (KOH) using phenolphthalein as an indicator.

-

Evaporate the solvent under reduced pressure.

-

Thoroughly dry the resulting potassium salt under vacuum over a desiccant like phosphorus pentoxide (P₂O₅) at elevated temperature (e.g., 110°C).[6] This drying step is absolutely critical for a successful pyrolysis.

-

Stage 2: Pyrolysis to this compound

The final step is a high-temperature elimination reaction. The choice of the carboxylate precursor is paramount to achieving a high yield.

Causality Behind Precursor Choice: Salts vs. Silyl Esters

While the pyrolysis of alkali metal salts of 2-alkoxytetrafluoropropionic acids can produce trifluorovinyl ethers, the yields are often variable and can be quite low.[6] For instance, the thermolysis of the sodium salt has been reported to yield the desired product in only 4%.[6] However, switching the cation to potassium can significantly improve the yield to over 60%.[6]

A more reliable and often higher-yielding method involves converting the carboxylate salt to its trimethylsilyl (TMS) ester prior to pyrolysis.[7][9] The TMS group facilitates a smoother, more controlled elimination pathway, often at lower temperatures, which minimizes charring and the formation of undesired byproducts.[9] The thermolysis of the TMS ester proceeds via a concerted mechanism that is more efficient than the decarboxylation of the alkali metal salt.

Experimental Protocol: Vacuum Pyrolysis of Potassium 2-Ethoxy-2,3,3,3-tetrafluoropropionate

This procedure details the pyrolysis of the potassium salt, which offers a good balance of accessibility and yield.[6]

Reagents and Equipment:

-

Dried Potassium 2-ethoxy-2,3,3,3-tetrafluoropropionate

-

Dry sand (optional, for heat transfer)

-

Pyrolysis apparatus: a durable flask (e.g., Pyrex) connected to a vacuum line with a cold trap cooled by a dry ice/acetone bath (-78°C).

-

High-temperature heating source (e.g., Wood's alloy bath or careful heating with a Bunsen burner flame).

-

Vacuum pump capable of reaching 10-15 Torr.

Procedure:

-

Apparatus Setup: Assemble the pyrolysis apparatus, ensuring all connections are vacuum-tight. Cool the receiving trap to -78°C.

-

Sample Preparation: In the reaction flask, mix the thoroughly dried potassium salt with an equal or greater weight of dry sand. This prevents localized overheating and ensures even decomposition.

-

Pyrolysis: Evacuate the system to a pressure of 10-15 Torr. Begin heating the reaction flask. The pyrolysis temperature is typically high, in the range of 225-280°C.[6] The volatile product, this compound, will distill from the reaction mixture and condense in the cold trap.

-

Product Collection: Continue heating until no more volatile products are observed. Once the reaction is complete, carefully and slowly release the vacuum.

-

Purification: Allow the cold trap to warm, and collect the condensed liquid. The crude product is then purified by fractional distillation to yield pure this compound.

Data Summary

The following table summarizes key quantitative data for the compounds involved in this synthesis.

| Compound | Molecular Formula | Boiling Point (°C) | Reported Yield | Reference |

| Hexafluoropropene Oxide (HFPO) | C₃F₆O | -27.4 | N/A | [2] |

| 2-Ethoxy-2,3,3,3-tetrafluoropropionic acid | C₅H₅F₄O₃ | 61-63 / 10 Torr | 68% (from HFPO) | [6] |

| This compound | C₄H₅F₃O | 41-44 | 67% (from K-salt) | [6] |

| Trimethylsilyl 2-alkoxy-tetrafluoropropionate | C₈H₁₃F₄O₃Si (general) | N/A (pyrolyzed directly) | 55-63% (TFVEs) | [7] |

Conclusion

The synthesis of this compound from hexafluoropropene oxide is a robust and well-documented process that hinges on a deep understanding of fluorocarbon chemistry. The critical steps—the regioselective, nucleophile-driven ring-opening of the perfluorinated epoxide and the carefully controlled pyrolytic elimination of the resulting carboxylate—showcase elegant principles of physical organic chemistry. By appreciating the electronic factors that govern the "abnormal" ring-opening and by selecting the optimal precursor for pyrolysis, researchers can reliably access this valuable fluorinated monomer. The methodologies and insights provided in this guide serve as a comprehensive resource for professionals in polymer science and drug development, enabling the continued innovation of advanced fluorinated materials.

References

-

The Synthesis of Trifluorovinyl Ethers. Fluorine Notes.Link

-

Synthesis of Trifluorovinyl Ethers Incorporating Functionalized Hydrocarbon Ether Groups: Insight into the Mechanism of Trifluorovinyl Ether Formation from Trimethylsilyl 2-Alkoxy-2,3,3,3-tetrafluoropropionates. The Journal of Organic Chemistry - ACS Publications.Link

-

Aromatic trifluorovinyl ethers: Synthesis, characterization and polymerization. ProQuest.Link

-

Theoretical Study on the Origin of Abnormal Regioselectivity in Ring-Opening Reaction of Hexafluoropropylene Oxide. MDPI.Link

-

Aromatic trifluorovinyl ethers - Versatile intermediates and monomers for unique fluoropolymers. ResearchGate.Link

-

Synthesis of Trifluorovinyl Ethers Incorporating Functionalized Hydrocarbon Ether Groups: Insight into the Mechanism of Trifluorovinyl Ether Formation from Trimethylsilyl 2-Alkoxy-2,3,3,3-tetrafluoropropionates. Shoichet Lab - University of Toronto.Link

-

Polymerization of Novel Trifluorovinyl Ethers: Insight into the Mechanisms of Termination and Chain Transfer. Shoichet Lab - University of Toronto.Link

-

Theoretical Study on the Origin of Abnormal Regioselectivity in Ring-Opening Reaction of Hexafluoropropylene Oxide. ResearchGate.Link

-

Theoretical Study on the Origin of Abnormal Regioselectivity in Ring-Opening Reaction of Hexafluoropropylene Oxide. PubMed.Link

-

Typical reactions of hexafluoropropylene oxide (HFPO, 1). (a,b)... ResearchGate.Link

-

Aryl-Based Perfluoroalkoxides: How Length and Branching of the Fluorinated Initiator Influences the Polymerization of Hexafluoropropylene Oxide (HFPO). SFU Summit.Link

-

Reactions involving hexafluoropropylene oxide: novel ring opening reactions and resolution of a racemic mixture of a bromofluoro ester, ultrasound mediated Reformatsky reactions and stereoselectivity. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).Link

-

Hexafluoropropylene oxide. Wikipedia.Link

-

Method for producing hexafluoropropane oxide and coproducing perfluorovinyl ether. Google Patents.Link

-

Process for the preparation of fluorine containing vinyl ethers. Google Patents.Link

-

Oxidation of hexafluoropropylene to hexafluoropropylene oxide using oxygen. Semantic Scholar.Link

-

Oxidation of Hexafluoropropylene with Oxygen to Hexafluoropropylene Oxide. ResearchGate.Link

-

Hexafluoropropylene oxide | C3F6O. PubChem - NIH.Link

Sources

- 1. Aromatic trifluorovinyl ethers: Synthesis, characterization and polymerization - ProQuest [proquest.com]

- 2. Hexafluoropropylene oxide - Wikipedia [en.wikipedia.org]

- 3. Theoretical Study on the Origin of Abnormal Regioselectivity in Ring-Opening Reaction of Hexafluoropropylene Oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. notes.fluorine1.ru [notes.fluorine1.ru]

- 7. shoichetlab.utoronto.ca [shoichetlab.utoronto.ca]

- 8. Hexafluoropropylene oxide | C3F6O | CID 9883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Gas-Phase Thermolysis of Ethyl Trifluorovinyl Ether for the In Situ Generation of Difluoroketene

Abstract: This technical guide provides a comprehensive overview of the synthesis of difluoroketene (CF₂=C=O) via the gas-phase thermolysis of ethyl trifluorovinyl ether (ETVE). Difluoroketene is a highly reactive and valuable intermediate in organofluorine chemistry, enabling access to a wide range of gem-difluorinated compounds, which are privileged structures in medicinal and materials science.[1][2][3] This document details the underlying reaction mechanism, provides a field-proven experimental protocol for the generation and trapping of this transient species, discusses key process parameters for reaction optimization, and explores its subsequent applications in chemical synthesis. The methodologies described herein are designed for researchers, chemists, and professionals in drug development seeking to leverage this powerful synthetic tool.

Theoretical Framework: Reaction Mechanism and Causality

The thermal decomposition of vinyl ethers is a well-established class of reactions that proceeds via a unimolecular elimination mechanism.[4] In the case of the non-fluorinated analogue, vinyl ethyl ether, pyrolysis yields acetaldehyde and ethylene through a concerted intramolecular rearrangement.[4] By applying this mechanistic principle to this compound (CF₂=CF-OEt), the reaction is expertly predicted to proceed through a similar pathway, yielding difluoroketene and fluoroethane as the primary products.

The α-Elimination Pathway

The core mechanism is a concerted, intramolecular α-elimination reaction. This process occurs in the gas phase under vacuum and at elevated temperatures, typically without the need for a catalyst. The driving force is the formation of thermodynamically stable products.

The proposed mechanism involves a four-membered cyclic transition state:

-

Initiation: Thermal energy excites the this compound molecule.

-

Transition State: A concerted rearrangement occurs where the C-O bond begins to cleave, and a hydrogen atom from the ethyl group's α-carbon migrates to the adjacent vinylic carbon (the β-carbon of the vinyl group).

-

Product Formation: The transition state collapses, simultaneously forming a new C=C double bond in the difluoroketene molecule and a new C-H bond in the fluoroethane byproduct.

This pathway is clean and efficient, making it an excellent method for the in situ generation of the highly reactive difluoroketene, which can be immediately consumed in a subsequent reaction.

Competing Reactions and Byproducts

While the α-elimination is the dominant pathway under optimized conditions, deviations can lead to side reactions.

-

Radical Pathways: At excessively high temperatures, homolytic cleavage of C-F or C-O bonds can initiate radical chain reactions, leading to polymerization or the formation of undesired products like tetrafluoroethylene (from difluorocarbene dimerization).[5]

-

Difluoroketene Dimerization: If the concentration of difluoroketene becomes too high or it is not trapped efficiently, it can undergo [2+2] cycloaddition with itself to form a perfluorinated diketene dimer.

Effective control of temperature, pressure, and residence time is therefore critical to maximize the yield of the desired intermediate.

Experimental Protocol: Gas-Phase Flow Pyrolysis

This protocol describes a laboratory-scale setup for the continuous generation of difluoroketene from ETVE. The principle is to pass vaporized ETVE through a high-temperature zone (a tube furnace) under vacuum and immediately trap the reactive product at cryogenic temperatures or react it in situ. This methodology is adapted from established procedures for the thermolysis of related organofluorine compounds.[6]

Materials and Apparatus

| Reagents & Materials | Apparatus |

| This compound (ETVE), >99% | High-vacuum pump (<0.1 Torr) |

| Dry nitrogen gas (for purging) | Quartz or ceramic pyrolysis tube (e.g., 2.5 cm ID x 60 cm L) |

| Liquid nitrogen | Horizontal tube furnace with temperature controller |

| Dry ice / Acetone bath | Calibrated mass flow controller or needle valve |

| Substrate for trapping (e.g., cyclopentadiene) | Graduated dropping funnel or syringe pump for ETVE delivery |

| Anhydrous solvent (e.g., diethyl ether) | Set of three-necked flasks and cold traps |

| Digital vacuum gauge (Pirani or similar) | |

| Insulated tubing and appropriate glassware connectors |

Apparatus Setup and Workflow

The experimental setup is a continuous flow system designed to handle volatile and reactive species under controlled conditions.

Step-by-Step Procedure

-

System Assembly: Assemble the glassware as shown in Figure 2. Ensure all joints are properly sealed with high-vacuum grease and checked for leaks. The pyrolysis tube should be packed with inert material like quartz wool to improve heat transfer.

-

Purge and Evacuate: Purge the entire system with dry nitrogen for 15-20 minutes. Close the nitrogen inlet and evacuate the system using the high-vacuum pump to a stable pressure below 0.1 Torr.

-

Heating: Set the tube furnace to the desired temperature (see Section 4.0 for optimization) and allow it to equilibrate.

-

Prepare Traps:

-

For in situ reaction, charge the first trap (reaction flask) with a suitable substrate (e.g., 2-3 equivalents of cyclopentadiene) in an anhydrous solvent and cool it to -78 °C (dry ice/acetone bath).

-

Cool the second (safety) trap with liquid nitrogen (-196 °C) to condense any unreacted ETVE or volatile byproducts and protect the vacuum pump.

-

-

Introduce Reactant: Begin introducing ETVE vapor into the system. This can be done by gently heating a reservoir of liquid ETVE and controlling the vapor flow with a needle valve, or by using a syringe pump to deliver liquid ETVE to a heated inlet zone before the furnace. Maintain a steady, slow flow rate.

-

Reaction Execution: The ETVE vapor passes through the hot zone of the furnace, where it undergoes thermolysis. The resulting gas stream, containing difluoroketene and fluoroethane, immediately flows into the first cold trap.

-

Trapping/Reaction: The highly reactive difluoroketene is consumed by the substrate in the first trap (e.g., undergoing a [2+2] cycloaddition). The more volatile and less reactive fluoroethane byproduct will likely pass through the first trap and condense in the liquid nitrogen safety trap.

-

Shutdown: Once the addition of ETVE is complete, continue to maintain the vacuum and trap temperatures for another 15-20 minutes to ensure all products are transferred. Close the valve to the ETVE reservoir, turn off the furnace, and allow the system to cool to room temperature before slowly venting with nitrogen.

-

Workup: The contents of the reaction flask can now be warmed to room temperature and worked up according to standard procedures to isolate the desired product (e.g., the difluoroketene-cyclopentadiene adduct).

Safety Precautions

-

High Temperatures: The tube furnace operates at high temperatures and presents a burn hazard. Use appropriate thermal protection.

-

Vacuum Operations: All glassware must be rated for vacuum work. A blast shield should be used during the experiment.

-

Cryogenic Materials: Liquid nitrogen and dry ice can cause severe burns. Use insulated gloves and safety glasses.

-

Reactive Chemicals: Difluoroketene is a reactive and likely toxic species. The entire procedure must be conducted in a well-ventilated fume hood. Fluoroethane is a volatile gas.

Process Parameters and Optimization

The success of this synthesis hinges on the careful control of key experimental parameters. The goal is to find a balance that maximizes the rate of the desired unimolecular elimination while minimizing competing side reactions.

| Parameter | Typical Range | Rationale and Field Insights |

| Temperature | 400 - 600 °C | Primary Control Variable. Below 400 °C, the reaction rate is impractically slow. Above 600 °C, the risk of radical-mediated side reactions and decomposition of the desired ketene product increases significantly.[7][8] Optimal temperature must be determined empirically but is often found in the 450-550 °C range. |

| Pressure | 0.01 - 1.0 Torr | Crucial for Minimizing Collisions. Low pressure increases the mean free path of molecules, favoring the desired intramolecular rearrangement over intermolecular reactions like dimerization or polymerization. Operating under high vacuum is essential. |

| Residence Time | 0.1 - 2.0 seconds | Dictated by Flow Rate and Tube Volume. A shorter residence time minimizes the opportunity for the product to decompose in the hot zone. It is controlled by adjusting the ETVE flow rate and the system pressure. A faster flow rate reduces residence time but may lead to incomplete conversion. |

| Carrier Gas | Optional (N₂ or Ar) | An inert carrier gas can be used to control the residence time and partial pressure of the reactant more precisely. However, for simple lab-scale setups, controlling the flow of pure ETVE vapor under vacuum is often sufficient. |

Applications in Synthesis: The Power of Difluoroketene

The primary value of this thermolysis method is the convenient, in situ generation of difluoroketene. This electrophilic ketene is a powerful building block for introducing the synthetically important gem-difluoromethylene (-CF₂-) group.[9]

[2+2] Cycloadditions

Difluoroketene readily undergoes [2+2] cycloaddition reactions with a variety of unsaturated partners to form four-membered rings. This is its most common and powerful application.

-

With Alkenes: Reaction with alkenes produces gem-difluorocyclobutanones, which are versatile intermediates for further transformations.

-

With Dienes: As demonstrated in the protocol, reaction with a diene like cyclopentadiene yields a bicyclic ketone adduct.

-

With Imines: Cycloaddition with imines leads to the formation of β-lactams containing a gem-difluoro group, a structural motif of interest in medicinal chemistry due to its potential as an enzyme inhibitor.[10]

The ability to generate the unstable difluoroketene directly in the presence of the trapping agent is a key advantage, maximizing reaction efficiency and minimizing handling of the hazardous intermediate.

Conclusion

The gas-phase thermolysis of this compound is an effective and mechanistically elegant method for the synthesis of difluoroketene. By leveraging the principles of unimolecular elimination reactions under controlled high-temperature, low-pressure conditions, researchers can access this highly valuable synthetic intermediate. The detailed protocol and optimization parameters provided in this guide serve as a robust starting point for scientists aiming to incorporate gem-difluorinated moieties into complex molecules, furthering innovation in pharmaceuticals, agrochemicals, and materials science.

References

- The Synthesis of Trifluorovinyl Ethers. Fluorine Notes, 2(19).

- Synthetic Strategies to Access Biologically Important Fluorinated Motifs: Fluoroalkenes and Difluoroketones. KU ScholarWorks.

- Methods for the Synthesis of α,α‐Difluoroketones. ResearchGate.

- Synthesis of Pentafluorosulfanyl Trifluorovinyl Ether and Its Facile Rearrangement to Difluoro(pentafluorosulfanyl)acetyl Fluoride. ResearchGate.

- Radical Copolymerization of Novel Trifluorovinyl Ethers with Ethyl Vinyl Ether and Vinyl Acetate: Estimating Reactivity Ratios. Shoichet Lab - University of Toronto.

- Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. PMC - NIH.

- Recent Advances in the Synthetic Application of Difluorocarbene. Thieme.

- High-Temperature Pyrolysis for Elimination of Per- and Polyfluoroalkyl Substances (PFAS) from Biosolids. MDPI.

- Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. PMC - NIH.

- Insights into the Properties of Novel Trifluorovinyl Ether Copolymers. Shoichet Lab - University of Toronto.

- High-Temperature Pyrolysis for Elimination of Per- and Polyfluoroalkyl Substances (PFAS) from Biosolids. PSE Community.org.

- Methods for the Synthesis of α,α‐Difluoroketones. European Journal of Organic Chemistry.

- A Detailed Chemical Kinetic Model for the Destruction of Per- and Polyfluoroalkyl Substances (PFAS): Pyrolysis and Incineration. ChemRxiv.

- The mechanism of the gas-phase pyrolysis of esters. Part 13. The very strong activating effects of β-trialkylmetal groups. Journal of the Chemical Society, Perkin Transactions 2.

- THE THERMAL DECOMPOSITION OF VINYL ETHYL ETHER. ResearchGate.

Sources

- 1. shoichetlab.utoronto.ca [shoichetlab.utoronto.ca]

- 2. shoichetlab.utoronto.ca [shoichetlab.utoronto.ca]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. shoichetlab.utoronto.ca [shoichetlab.utoronto.ca]

- 6. notes.fluorine1.ru [notes.fluorine1.ru]

- 7. DSpace [researchrepository.universityofgalway.ie]

- 8. Vinyl fluoride synthesis by fluorination [organic-chemistry.org]

- 9. Synthesis of fluoroalkenes and fluoroenynes via cross-coupling reactions using novel multihalogenated vinyl ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. BJOC - Synthesis of fluoroalkenes and fluoroenynes via cross-coupling reactions using novel multihalogenated vinyl ethers [beilstein-journals.org]

An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl Trifluorovinyl Ether

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl trifluorovinyl ether (CF₂=CFOC₂H₅) is a fluorinated organic compound of increasing interest in polymer science and synthetic chemistry. The presence of the trifluorovinyl group imparts unique reactivity, making it a valuable monomer for the synthesis of fluoropolymers with tailored properties. This guide provides a comprehensive overview of the known physical, chemical, and spectroscopic properties of this compound, alongside detailed experimental protocols for its synthesis and handling. Furthermore, it explores its reactivity, with a focus on cycloaddition and polymerization reactions, and discusses the broader context of fluorinated ethers in medicinal chemistry and drug development.

Molecular and Structural Properties

This compound is a volatile, colorless liquid. The molecule integrates a reactive trifluorovinyl moiety with an ethyl ether group. This combination of a highly fluorinated, electron-poor double bond and a classic alkyl ether dictates its characteristic chemical behavior.

Molecular Structure:

Caption: 2D structure of this compound.

Physical and Thermochemical Properties

A summary of the key physical and thermochemical properties of this compound is presented in the table below. These properties are essential for its handling, purification, and use in chemical reactions.

| Property | Value | Source(s) |

| CAS Number | 1763-27-5 | [1] |

| Molecular Formula | C₄H₅F₃O | [1] |

| Molecular Weight | 126.08 g/mol | |

| Boiling Point | 38.5 °C | |

| Density | 1.141 g/cm³ | |

| Refractive Index (n²⁰/D) | 1.33 | |

| Vapor Pressure | 323 mmHg at 25 °C | |

| LogP | 2.058 | |

| Solubility | Data not readily available, but expected to be soluble in common organic solvents. |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl group. The methylene protons (-O-CH₂-) would appear as a quartet, shifted downfield due to the adjacent oxygen atom. The methyl protons (-CH₃) would appear as an upfield triplet.

-

¹³C NMR: The carbon NMR would display four distinct signals. The two carbons of the trifluorovinyl group would be significantly affected by the attached fluorine atoms, exhibiting complex splitting patterns. The carbons of the ethyl group would appear in the typical alkyl region, with the carbon bonded to oxygen being shifted downfield.

-

¹⁹F NMR: The fluorine NMR is a powerful tool for characterizing this molecule and would show a complex splitting pattern for the three fluorine atoms on the vinyl group, providing information about their chemical environment and coupling to each other.[2]

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by strong C-F stretching vibrations, typically in the 1100-1300 cm⁻¹ region. The C=C double bond stretch of the fluorinated alkene would also be a key feature. Additionally, C-O and C-H stretching and bending vibrations from the ethyl ether moiety would be present.[3][4][5]

Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak at m/z 126. Fragmentation patterns would likely involve the loss of the ethyl group, fluorine atoms, and other characteristic fragments.[6][7][8]

Chemical Properties and Reactivity

The reactivity of this compound is dominated by the electron-deficient trifluorovinyl group. This moiety is susceptible to nucleophilic attack and readily participates in cycloaddition and polymerization reactions.

Cycloaddition Reactions

Trifluorovinyl ethers are known to undergo [2+2] cycloaddition reactions. The electron-withdrawing nature of the fluorine atoms makes the double bond an excellent dienophile in Diels-Alder reactions and a partner in other cycloadditions. These reactions provide a powerful method for the synthesis of complex fluorinated cyclic systems.

Caption: Generalized Diels-Alder [4+2] cycloaddition of this compound.

Polymerization

This compound can undergo polymerization to form fluoropolymers. These polymers are of interest due to their potential for thermal stability, chemical resistance, and unique optical properties. The polymerization can be initiated by radical or other methods.

Synthesis and Experimental Protocols

The synthesis of trifluorovinyl ethers can be achieved through several routes. A common method involves the thermolysis of alkali metal salts of 2-alkoxy-tetrafluoropropionic acids.[9]

General Synthesis Protocol for Trifluorovinyl Ethers

This protocol is a generalized procedure based on the synthesis of similar trifluorovinyl ethers and can be adapted for this compound.

Step 1: Formation of the Alkoxide

-

In a dry, inert atmosphere (e.g., under nitrogen or argon), add sodium hydride to a suitable anhydrous solvent (e.g., THF or diethyl ether).

-

Cool the suspension in an ice bath.

-

Slowly add the corresponding alcohol (in this case, ethanol) to the suspension.

-

Allow the reaction to stir until hydrogen evolution ceases, indicating the formation of the sodium alkoxide.

Step 2: Reaction with Hexafluoropropylene Oxide (HFPO)

-

Slowly bubble HFPO gas through the cooled alkoxide solution. This reaction is exothermic and should be carefully controlled.

-

The reaction results in the formation of a sodium 2-alkoxy-2,3,3,3-tetrafluoropropionate intermediate.

Step 3: Thermolysis to the Trifluorovinyl Ether

-

The solvent is removed under reduced pressure, and the resulting salt is thoroughly dried.

-

The dried salt is mixed with a high-boiling point, inert solid (e.g., sand) and placed in a distillation apparatus.

-

The mixture is heated under vacuum, causing the salt to decompose and the desired trifluorovinyl ether to distill over.

-

The collected product is then purified by fractional distillation.

Caption: Workflow for the synthesis of this compound.

Applications in Research and Drug Development

The incorporation of fluorine into organic molecules is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.[10][11] Trifluoromethyl ethers, in particular, are of growing interest in drug discovery.[10] While specific applications of this compound in drug synthesis are not extensively documented in the public literature, its potential lies in its ability to serve as a building block for more complex fluorinated molecules. The trifluorovinyl group can be used as a handle for further chemical modifications, allowing for the introduction of fluorine into a variety of molecular scaffolds. The resulting fluoroalkyl ethers can be valuable components of pharmacologically active compounds.[11]

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat. Work in a well-ventilated fume hood.

-

Fire Safety: Keep away from heat, sparks, and open flames. Use a dry chemical, carbon dioxide, or alcohol-resistant foam fire extinguisher.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

This compound is a valuable fluorinated monomer with unique chemical properties conferred by its trifluorovinyl group. Its reactivity in cycloaddition and polymerization reactions makes it a useful building block for the synthesis of advanced fluorinated materials. While specific spectral data and direct applications in drug development are not widely reported, the general principles of its synthesis, reactivity, and the known utility of related fluorinated ethers suggest its potential for future applications in both materials science and medicinal chemistry. Further research into the specific properties and applications of this compound is warranted.

References

-

SpectraBase. (n.d.). 2,2,2-Trifluoroethyl vinyl ether. Retrieved from [Link]

-

Fluorine Notes. (n.d.). The Synthesis of Trifluorovinyl Ethers. Retrieved from [Link]

- The Royal Society of Chemistry. (n.d.). Supplementary Information.

- Dripps, R. D., Dundee, J. W., & Linde, H. W. (1957). Observations on trifluoroethylvinyl ether. Anesthesiology, 18(1), 66–72.

-

NIST. (n.d.). 2-Chloro-1,1,2-trifluoroethyl ethyl ether. Retrieved from [Link]

- Kaminsky, L. S., & Fasco, M. J. (1982). Acute toxicity of fluorinated ether anesthetics: role of 2,2,2-trifluoroethanol and other metabolites. Toxicology and applied pharmacology, 66(2), 208–218.

- ResearchGate. (n.d.). Figure S3: 1 H NMR spectrum of....

-

NIST. (n.d.). 2,2,2-Trifluoroethyl methyl ether. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Ethyl vinyl ether. Retrieved from [Link]

- Landelle, G., Panossian, A., & Leroux, F. R. (2014). Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery. Current topics in medicinal chemistry, 14(7), 941–951.

- Shoichet, M. S., & Smith, D. W. (1998). Synthesis of Trifluorovinyl Ethers Incorporating Functionalized Hydrocarbon Ether Groups: Insight into the Mechanism of Trifluorovinyl Ether Formation from Trimethylsilyl 2-Alkoxy-2,3,3,3-tetrafluoropropionates. The Journal of Organic Chemistry, 63(17), 5895–5900.

-

AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved from [Link]

- ResearchGate. (n.d.). 19 F NMR spectra (in CDCl 3 ) overlay of aryl TFVE 1 , vinyl....

-

NIST. (n.d.). Flurothyl. Retrieved from [Link]

- Google Patents. (n.d.). US3981927A - 1,2,2,2-Tetrafluoroethyl ethers and process for preparing them.

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl trifluoroacetate. Retrieved from [Link]

-

Química Organica.org. (n.d.). IR spectrum: Ethers. Retrieved from [Link]

- OpenStax. (n.d.). 18.8 Spectroscopy of Ethers.

- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.

Sources

- 1. manchesterorganics.com [manchesterorganics.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. IR spectrum: Ethers [quimicaorganica.org]

- 4. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. 2-Chloro-1,1,2-trifluoroethyl ethyl ether [webbook.nist.gov]

- 7. Ethyl 1,1,2,2-tetrafluoroethyl ether(512-51-6) MS spectrum [chemicalbook.com]

- 8. 2,2,2-Trifluoroethyl methyl ether [webbook.nist.gov]

- 9. notes.fluorine1.ru [notes.fluorine1.ru]

- 10. Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Fluoroalkyl Ethers for Drug Design - Enamine [enamine.net]

An In-depth Technical Guide to the Spectroscopic Data of Ethyl Trifluorovinyl Ether

Abstract: Ethyl trifluorovinyl ether (CF₂=CFOCH₂CH₃) is a fluorinated monomer of significant interest in polymer chemistry and materials science. Its unique electronic and structural properties, imparted by the trifluorovinyl group, make it a valuable building block for the synthesis of specialty polymers with applications in advanced coatings, membranes, and optical materials. A thorough understanding of its spectroscopic signature is paramount for researchers in synthesis, characterization, and quality control. This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. Due to a scarcity of publicly available experimental spectra for this specific monomer, this document presents a predictive analysis grounded in the established principles of spectroscopy and supported by data from structurally analogous compounds.

Introduction

This compound is an organofluorine compound featuring an ethyl ether linked to a trifluorovinyl group. The electron-withdrawing nature of the fluorine atoms significantly influences the electron density distribution across the molecule, which in turn governs its reactivity and spectroscopic properties. This guide is designed to serve as a practical reference for researchers, scientists, and professionals in drug development by detailing the expected spectroscopic characteristics of this monomer. The presented data, while predictive, is based on a rigorous analysis of related compounds and established spectroscopic correlations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Experimental Protocol: NMR Spectroscopy

A generalized protocol for acquiring NMR spectra of this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆). The choice of solvent is critical to avoid signal overlap with the analyte.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe tunable to ¹H, ¹³C, and ¹⁹F frequencies.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 15 ppm, a sufficient number of scans for adequate signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon. A wider spectral width (~200 ppm) is necessary. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required.[1][2]

-

¹⁹F NMR Acquisition: Acquire the fluorine spectrum. ¹⁹F is a high-sensitivity nucleus, so acquisition is generally rapid.[3][4] A very wide spectral width may be needed due to the large chemical shift range of fluorine compounds.[3]

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale using a known reference (e.g., tetramethylsilane for ¹H and ¹³C, CFCl₃ for ¹⁹F).

The causality behind these steps lies in optimizing the signal quality and resolution for each nucleus while ensuring accurate chemical shift referencing. The choice of a high-field magnet enhances spectral dispersion, which is crucial for resolving complex coupling patterns.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the ethyl group.

-

-OCH₂- (Methylene protons): These protons are adjacent to an oxygen atom, which is deshielding. Therefore, their signal is expected to appear downfield, likely as a quartet due to coupling with the three protons of the methyl group. The chemical shift is predicted to be in the range of 3.8 - 4.2 ppm .[5][6][7]

-

-CH₃ (Methyl protons): These protons are further from the electronegative oxygen and will appear more upfield. The signal should be a triplet due to coupling with the two methylene protons, with an expected chemical shift around 1.2 - 1.5 ppm .[5][8]

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| -OCH₂- | 3.8 - 4.2 | Quartet (q) | ~7 |

| -CH₃ | 1.2 - 1.5 | Triplet (t) | ~7 |

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum should display four distinct signals.

-

CF₂=: This carbon is bonded to two highly electronegative fluorine atoms and is part of a double bond, leading to a significant downfield shift.

-

=CFO-: This carbon is bonded to one fluorine atom, an oxygen atom, and is also part of the double bond. The combined deshielding effects will also place this signal far downfield.

-

-OCH₂-: This methylene carbon is attached to an electronegative oxygen, shifting its resonance downfield compared to a standard alkane carbon. A typical range for such carbons is 60 - 70 ppm .[2][9][10]

-

-CH₃: The terminal methyl carbon will be the most upfield signal, expected in the range of 14 - 18 ppm .[2][9]

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| CF₂= | 145 - 155 |

| =CFO- | 135 - 145 |

| -OCH₂- | 60 - 70 |

| -CH₃ | 14 - 18 |

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum is expected to be complex due to F-F coupling. The trifluorovinyl group has three distinct fluorine environments.

-

-CF= (geminal to OEt): This fluorine will be influenced by the electronegativity of the oxygen atom.

-

F₂C= (cis to OEt): One of the geminal fluorines.

-

F₂C= (trans to OEt): The other geminal fluorine.

The chemical shifts for fluoroalkenes can be broad, and the exact positions are difficult to predict without experimental data.[3] However, based on data for other trifluorovinyl derivatives, the signals are expected to appear in the region of -80 to -140 ppm .[11][12] The coupling constants between the fluorine atoms are expected to be large, with typical values for geminal, cis, and trans couplings in fluorinated alkenes.[11][13]

Table 3: Predicted ¹⁹F NMR Data for this compound

| Fluorine Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| -CF= | -120 to -140 | Doublet of doublets (dd) |

| F₂C= (cis) | -80 to -100 | Doublet of doublets (dd) |

| F₂C= (trans) | -100 to -120 | Doublet of doublets (dd) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: For a liquid sample like this compound, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Background Spectrum: Acquire a background spectrum of the empty salt plates to subtract any atmospheric or instrumental interferences.

-

Sample Spectrum: Acquire the spectrum of the sample.

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups in the molecule.

This protocol is self-validating as the background scan accounts for any ambient signals, ensuring that the resulting spectrum is solely from the sample.

The key vibrational modes expected for this compound are:

-

C-H stretch: Aliphatic C-H stretching vibrations from the ethyl group are expected in the 2850-3000 cm⁻¹ region.

-

C=C stretch: The stretching of the carbon-carbon double bond in vinyl ethers typically appears around 1610-1660 cm⁻¹ .[14]

-

C-O stretch: The C-O-C ether linkage will show a strong absorption band. For vinyl ethers, this is often found around 1200-1220 cm⁻¹ .[15]

-

C-F stretch: The carbon-fluorine bonds will exhibit very strong and characteristic absorptions in the 1000-1360 cm⁻¹ region.[16] For a molecule with multiple fluorine atoms, this may appear as a complex set of broad, intense bands.[16][17]

Table 4: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| C=C Stretch | 1610 - 1660 | Medium |

| C-O Stretch | 1200 - 1220 | Strong |

| C-F Stretch | 1000 - 1360 | Very Strong, Broad |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural analysis.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the volatile sample into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: Ionize the sample molecules using a suitable technique, most commonly Electron Ionization (EI) for volatile compounds. EI uses a high-energy electron beam to generate a molecular ion (M⁺•).[18]

-

Mass Analysis: Separate the resulting ions (molecular ion and fragment ions) based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

The choice of EI is based on its ability to induce reproducible fragmentation, creating a characteristic "fingerprint" for the molecule.

For this compound (Molecular Weight: 126.08 g/mol ), the following is expected:

-

Molecular Ion (M⁺•): A peak at m/z = 126 . The intensity of this peak may be low due to the instability of the molecular ion.[19]

-

Fragmentation: Ethers commonly fragment via cleavage of the C-C bond alpha to the oxygen (α-cleavage).[19][20][21] Additionally, the presence of fluorine atoms will influence the fragmentation pathways.

Table 5: Predicted Key Fragments in the Mass Spectrum of this compound

| Predicted m/z | Possible Fragment Ion | Fragmentation Pathway |

| 126 | [C₄H₅F₃O]⁺• | Molecular Ion |

| 111 | [C₃H₂F₃O]⁺ | Loss of •CH₃ |

| 97 | [C₂F₃O]⁺ | Loss of •CH₂CH₃ |

| 69 | [CF₃]⁺ | Cleavage of C-O and C-C bonds |

| 45 | [CH₃CH₂O]⁺ | Cleavage of the vinyl-oxygen bond |

| 29 | [CH₃CH₂]⁺ | Loss of •OCF=CF₂ |

The fragmentation of ethers is a well-understood process, often initiated by the radical cation on the oxygen atom.[21] The stability of the resulting carbocations and radicals will dictate the most abundant fragment ions.

Conclusion

This technical guide provides a detailed, predictive overview of the NMR, IR, and MS spectroscopic data for this compound. By leveraging established spectroscopic principles and data from analogous compounds, this document offers a solid foundation for researchers working with this important fluorinated monomer. The provided protocols and workflow diagrams serve as a practical guide for obtaining and interpreting high-quality spectroscopic data. As with any predictive analysis, experimental verification is the ultimate standard, and it is hoped that this guide will facilitate such future work.

References

-

Wikipedia. (n.d.). Carbon–fluorine bond. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

Organic Spectroscopy International. (2015, July 2). MASS SPECTRUM OF ETHERS. Retrieved from [Link]

-

YouTube. (2025, August 20). Mass Spectrometry of Aliphatic Ethers. Retrieved from [Link]

-

YouTube. (2023, January 25). Mass Spectrometry Part 4-Fragmentation in Ethers. Retrieved from [Link]

-

Chemistry LibreTexts. (n.d.). Ether Infrared spectra. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR_lectureNotes.pdf. Retrieved from [Link]

-

PubMed. (2016, April 5). Characterization of Conformation and Locations of C-F Bonds in Graphene Derivative by Polarized ATR-FTIR. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

AIP Publishing. (1966, August 1). Substituent Effects on Chemical Shifts and Spin—Spin Coupling Constants in Trifluorovinyl Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectra of the fluorine-modified coatings (1200-1230 cm À1 , 1150 cm À1 : C-F bonds). Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Interpreting the Carbon-13 NMR spectrum of ethyl ethanoate. Retrieved from [Link]

-

eCampusOntario Pressbooks. (n.d.). 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved from [Link]

-

Spectroscopy Online. (2023, September 1). Halogenated Organic Compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

-

National Institutes of Health. (2024, January 25). Closing the Organofluorine Mass Balance in Marine Mammals Using Suspect Screening and Machine Learning-Based Quantification. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Fluorine-19 NMR Chemical Shift Probes Molecular Binding to Lipid Membranes. Retrieved from [Link]

-

Researcher.Life. (1971, July 1). Near IR spectra of long chain vinyl derivatives. Retrieved from [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

-

Researcher.Life. (1977, August 1). Long-range spin–spin coupling constants as an indicator of conformational preferences in ethyl and trifluoroethyl vinyl ethers. Retrieved from [Link]

-

National Bureau of Standards. (n.d.). Mass spectra of fluorocarbons. Retrieved from [Link]

-

University of Cambridge. (n.d.). Chemical shifts. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, December 27). 1.6: Interpreting Infrared Spectra. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation of chemical shifts ppm spin spin line splitting. Retrieved from [Link]

-

Minnesota State University Moorhead. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

-

University of Ottawa. (n.d.). 19Flourine NMR. Retrieved from [Link]

-

NPTEL. (n.d.). CONTENTS 1. 13C NMR spectroscopy • Chemical shift. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

AIP Publishing. (2024, May 30). Evaluating aliphatic CF, CF2, and CF3 groups as vibrational Stark effect reporters. Retrieved from [Link]

-

Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

-

ResearchGate. (2007, July 19). Coupling of Protons with Fluorine Page. Retrieved from [Link]

-

YouTube. (2021, February 4). S'21 - NMR 14 - J values (coupling constants). Retrieved from [Link]

Sources

- 1. bhu.ac.in [bhu.ac.in]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 4. 19Flourine NMR [chem.ch.huji.ac.il]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 11. pubs.aip.org [pubs.aip.org]

- 12. application.wiley-vch.de [application.wiley-vch.de]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. www1.udel.edu [www1.udel.edu]

- 15. Chemistry: Ether Infrared spectra [openchemistryhelp.blogspot.com]

- 16. Carbon–fluorine bond - Wikipedia [en.wikipedia.org]

- 17. spectroscopyonline.com [spectroscopyonline.com]

- 18. chemguide.co.uk [chemguide.co.uk]

- 19. ORGANIC SPECTROSCOPY INTERNATIONAL: MASS SPECTRUM OF ETHERS [orgspectroscopyint.blogspot.com]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

"reactivity and polymerization mechanism of ethyl trifluorovinyl ether"

An In-depth Technical Guide to the Reactivity and Polymerization of Ethyl Trifluorovinyl Ether

Prepared by: Gemini, Senior Application Scientist

Abstract

This compound (EtTFVE) is a fluorinated monomer of significant interest due to the unique properties conferred by the trifluorovinyl group. The presence of highly electronegative fluorine atoms profoundly influences the electronic character of the vinyl double bond, dictating its reactivity and polymerization behavior. This guide provides a comprehensive technical overview of the molecular properties, chemical reactivity, and polymerization mechanisms of EtTFVE. We delve into the nuances of its participation in radical and cationic polymerization pathways, offering field-proven insights into the causal relationships between monomer structure, reaction conditions, and the resulting polymer characteristics. Detailed experimental protocols, mechanistic diagrams, and a survey of the properties of poly(this compound) are presented to serve as a foundational resource for researchers in polymer science and drug development.

Molecular Structure and Electronic Properties of EtTFVE

The reactivity of any vinyl monomer is fundamentally governed by the electronic density of its C=C double bond. In this compound (CF₂=CF-O-CH₂CH₃), two key structural features are in opposition:

-

The Ether Oxygen: The lone pairs on the ether oxygen atom exert a positive mesomeric effect (+M), donating electron density to the double bond. In non-fluorinated vinyl ethers, this effect makes the β-carbon nucleophilic and highly susceptible to electrophilic attack, which is the cornerstone of their facile cationic polymerization.[1]

-

The Trifluorovinyl Group: The three fluorine atoms are intensely electronegative, exerting a powerful negative inductive effect (-I). This effect withdraws electron density from the double bond, reducing its nucleophilicity.

This electronic dichotomy makes the reactivity of EtTFVE uniquely tunable and distinct from both non-fluorinated vinyl ethers and perfluoroalkenes like tetrafluoroethylene. The reduced electron density makes it less reactive than typical vinyl ethers in conventional cationic polymerization but also opens avenues for radical polymerization that are less favorable for its non-fluorinated counterparts.[2]

Chemical Reactivity Beyond Polymerization

While primarily used as a monomer, the EtTFVE double bond can participate in other chemical transformations.

Electrophilic Addition

The electron-withdrawing nature of the fluorine atoms deactivates the double bond towards electrophilic attack compared to standard alkyl vinyl ethers.[2] However, under forcing conditions or with strong electrophiles, addition reactions can occur. The reaction follows Markovnikov's rule, where the electrophile (e.g., H⁺) adds to the carbon atom bearing the most hydrogen atoms (in this case, none, but the principle of forming the most stable carbocation holds). The resulting carbocation is stabilized by the adjacent oxygen atom.[3][4]

Cycloaddition Reactions

Vinyl ethers are known to participate in various cycloaddition reactions. Fluorinated vinyl ethers can act as dienophiles in [4+2] Diels-Alder reactions and participate in [2+2] cycloadditions with suitable partners like activated acetylenes.[5][6] They also undergo [3+2] dipolar cycloadditions with 1,3-dipoles such as azides and nitrones, providing a pathway to synthesize novel fluorinated heterocyclic compounds.[6][7] The precise reactivity and selectivity in these reactions are highly dependent on the substituents and reaction conditions.

Polymerization Mechanisms of this compound

EtTFVE can be polymerized via several mechanisms, with radical and cationic routes being the most extensively studied. The choice of mechanism dictates the polymer architecture, molecular weight, and properties.

Radical Polymerization: A Dominant and Complex Pathway

Aqueous emulsion polymerization using a redox initiator system is a highly effective method for polymerizing EtTFVE.[8] This technique is well-suited for fluorinated monomers and allows for good heat transfer and control over the polymerization process.

Initiation: A common and effective redox system is potassium persulfate/iron (II)/sodium hydrogensulfite.[8] The persulfate generates sulfate anion-radicals, which initiate the polymerization.

Propagation: The radical adds across the EtTFVE double bond to form a propagating chain.

Key Mechanistic Challenges: Chain Transfer and Termination Unlike simpler vinyl monomers, the radical polymerization of EtTFVE is complicated by two significant side reactions involving the propagating radical, which limit the achievable molecular weight.[8]

-

β-Scission: The propagating polymer radical can undergo unimolecular chain transfer via β-scission, which results in the formation of a carboxylic acid end group and terminates the chain. This process is temperature-dependent, with higher temperatures increasing the rate of β-scission relative to propagation.[8]

-

Hydrogen Abstraction: The propagating radical can abstract a hydrogen atom from the ethyl group of another monomer or a polymer chain. This terminates one chain while creating a new radical on the pendant group, which can continue to propagate. This is a crucial consideration, as it can lead to branching and affects the final polymer structure.[8][9]

The interplay between these pathways means that controlling the polymerization temperature is a critical experimental parameter for managing the final molecular weight of the poly(EtTFVE).[8]

Cationic Polymerization: A Controlled but Challenging Alternative

Vinyl ethers are archetypal monomers for cationic polymerization due to the stabilizing effect of the ether oxygen on the propagating carbocation.[10] However, the electron-withdrawing trifluorovinyl group in EtTFVE significantly reduces the monomer's nucleophilicity, making it less reactive than its non-fluorinated analogs.[2] Consequently, initiating the cationic polymerization of EtTFVE requires strong Lewis acids or highly active acid catalysts and often proceeds at a slower rate.[2][11]

Initiation: The polymerization is initiated by an electrophile (E⁺), typically generated from a Lewis acid (e.g., SnCl₄, BF₃·OEt₂) and a proton source (e.g., water, alcohol) or from a stable carbenium ion salt.[12][13] The electrophile adds to the β-carbon of the vinyl ether, generating a resonance-stabilized carbocation.

Propagation: The carbocationic chain end reacts with another monomer molecule, extending the polymer chain. This process is typically very fast and must be conducted at low temperatures (e.g., -78 °C) to suppress chain transfer reactions and achieve a controlled polymerization.[12][14]

Controlled Cationic Polymerization: Recent advances have enabled controlled or "living" cationic polymerization of fluorinated vinyl ethers.

-

Cationic RAFT (Reversible Addition-Fragmentation Chain Transfer): By using a suitable chain transfer agent and a highly active acid catalyst, a controlled polymerization can be achieved, yielding polymers with predictable molecular weights and low polydispersity.[2]

-

Photocontrolled Polymerization: The use of photoredox catalysts allows for temporal control over the polymerization, where the reaction can be started and stopped by switching a visible light source on and off.[15]

These controlled methods are crucial for synthesizing well-defined block copolymers and other advanced architectures.

Anionic Polymerization

Anionic polymerization is generally reserved for vinyl monomers with strong electron-withdrawing groups, such as acrylates or styrenes with nitro groups.[16] The trifluoromethyl group's inductive effect does decrease the electron density of the double bond in EtTFVE. This suggests that anionic polymerization might be theoretically possible with very strong nucleophilic initiators (e.g., organolithium reagents). However, this pathway is not well-documented for EtTFVE and is considered far less common than radical or cationic methods for this class of monomer.

Properties and Characterization of Poly(this compound)

Poly(EtTFVE) is a unique fluoropolymer that combines a fluorocarbon backbone with hydrophilic oligoether pendant groups.[17]

-

Physical State: It is typically a transparent, highly viscous liquid at room temperature.[8]

-

Solubility: Unlike many perfluorinated polymers, poly(EtTFVE) exhibits good solubility in common organic solvents, which greatly enhances its processability.[8]

-

Thermal Properties: The glass transition temperature (Tg) is approximately -60 °C.[17] The thermal stability is good, though it is influenced by the stability of the pendant ethyl group.[17]

-

Surface Properties: When blended with other polymers, such as polystyrene, poly(EtTFVE) acts as a surface-active agent, migrating to the air-polymer interface.[8]

Typical Molecular Properties: The molecular weight and polydispersity index (PDI) are highly dependent on the polymerization method and conditions, particularly for radical polymerization.

| Polymerization Method | Monomer Feed (mol % EtTFVE) | Mw ( g/mol ) | Mn ( g/mol ) | PDI (Mw/Mn) | Tg (°C) | Reference |

| Radical Emulsion | 100 | 10,300 | 6,400 | 1.61 | -60 | [17] |

| Radical Emulsion | 90 | 21,100 | 9,400 | 2.24 | - | [17] |

| Radical Emulsion | 54 | 36,500 | 9,220 | 3.96 | - | [17] |

Experimental Protocols

The following protocols are representative methodologies for the polymerization of EtTFVE. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.[10]

Radical Emulsion Homopolymerization of EtTFVE

This protocol is adapted from the methodology described by Shoichet et al.[8][9]

Materials:

-

This compound (EtTFVE), purified by fractional distillation

-

Deionized water

-

Sodium dodecylsulfate (surfactant)

-

Sodium hydrogen phosphate

-

Sodium hydrogensulfite

-

Potassium persulfate (initiator)

-

Iron(II) sulfate heptahydrate (FeSO₄·7H₂O)

Procedure:

-

Reactor Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, add 29 mL of deionized water and 1 mL of a freshly prepared 3.1 x 10⁻⁵ M aqueous solution of FeSO₄·7H₂O.

-

Deoxygenation: Purge the solution with dry nitrogen for at least 1 hour while stirring to remove dissolved oxygen. Place the flask in a temperature-controlled water bath set to 20 °C.

-

Addition of Reagents: To the deoxygenated solution, add sodium hydrogen phosphate (0.15 g), sodium dodecylsulfate (0.3 g), and sodium hydrogensulfite (50 mg). Allow them to dissolve completely.

-

Initiation: Add potassium persulfate (50 mg) to the flask, followed immediately by the EtTFVE monomer (4.0 g).

-

Polymerization: Allow the reaction to proceed under a positive pressure of nitrogen with continuous stirring for 24-48 hours. The solution will become a milky-white latex.

-

Termination and Isolation: Terminate the polymerization by adding a few drops of hydroquinone solution. Break the emulsion by pouring the latex into ~300 mL of methanol acidified with ~0.5 mL of concentrated HCl.

-

Purification: Collect the precipitated polymer by vacuum filtration or centrifugation. Wash the polymer thoroughly with methanol (2 x 50 mL) and deionized water (2 x 50 mL), followed by a final methanol wash.

-

Drying: Dry the polymer under vacuum (P < 0.1 mmHg) at 40 °C to a constant weight.

General Protocol for Cationic Polymerization of Fluorinated Vinyl Ethers

This protocol is a generalized procedure based on principles for living cationic polymerization of vinyl ethers.[2][13] Strict anhydrous and inert atmosphere techniques are critical for success.

Materials:

-

EtTFVE, dried over calcium hydride and distilled immediately before use

-

Anhydrous dichloromethane (CH₂Cl₂), passed through a solvent purification system

-

Tin(IV) chloride (SnCl₄), as a stock solution in CH₂Cl₂

-

2,6-Di-tert-butylpyridine (DTBP), proton trap

-

Initiator adduct (e.g., 1-(isobutoxy)ethyl acetate or a similar adduct)

Procedure:

-

Reactor Setup: Bake all glassware in an oven at >120 °C overnight and assemble hot under a stream of dry nitrogen.

-

Solvent and Monomer Addition: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add anhydrous CH₂Cl₂ (e.g., 20 mL) via cannula transfer. Cool the flask to -78 °C in a dry ice/acetone bath.

-

Reagent Addition: Add the proton trap, DTBP, followed by the EtTFVE monomer via gas-tight syringe.

-

Initiation: Add the initiator adduct solution, followed by the dropwise addition of the SnCl₄ solution to start the polymerization. The amount of initiator will determine the target molecular weight.

-

Polymerization: Stir the reaction mixture at -78 °C. Monitor the reaction progress by taking aliquots and analyzing for monomer conversion via GC or ¹H NMR.

-

Termination: Quench the polymerization by adding pre-chilled anhydrous methanol.

-

Isolation and Purification: Allow the solution to warm to room temperature. Precipitate the polymer by pouring the solution into a large volume of a non-solvent like cold methanol.

-

Drying: Collect the polymer by filtration and dry under high vacuum to a constant weight.

Conclusion and Future Outlook

This compound stands as a versatile monomer whose unique electronic properties, born from the competing effects of its ether and trifluorovinyl groups, enable access to a range of fluorinated polymers through multiple polymerization pathways. While radical polymerization is robust, it presents mechanistic challenges that must be carefully managed to control molecular weight. Cationic polymerization, though requiring more stringent conditions due to the monomer's reduced reactivity, offers superior control over polymer architecture, especially through modern RAFT and photocontrolled methods. The resulting poly(EtTFVE) combines the benefits of a fluorinated backbone with the processability afforded by its hydrocarbon pendant groups, making it a promising material for applications in coatings, polymer blends, and potentially biomedical devices. Future research will likely focus on leveraging controlled polymerization techniques to create novel block copolymers and functional materials, further expanding the utility of this valuable fluoromonomer.

References

-

Macromolecules. (1999). Insights into the Properties of Novel Trifluorovinyl Ether Copolymers. University of Toronto. Retrieved from [Link]

-

National Institutes of Health. (2024). Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s. Retrieved from [Link]

-

R Discovery. (2024). Recent Developments on Cationic Polymerization of Vinyl Ethers. Retrieved from [Link]

-

ChemRxiv. (n.d.). A Broadly Applicable, Controlled Cationic Polymerization for the Synthesis of Diverse Semi-Fluorinated Vinyl Ether Polymers. Retrieved from [Link]

-

Royal Society of Chemistry. (2024). Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s. Retrieved from [Link]

-

The Market for Specialty Gases. (n.d.). Understanding Trifluoromthis compound. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Photocontrolled cationic polymerization of fluorinated vinyl ethers. Retrieved from [Link]

-

Journal of Polymer Science: Part A: Polymer Chemistry. (1999). Polymerization of Novel Trifluorovinyl Ethers: Insight into the Mechanisms of Termination and Chain Transfer. University of Toronto. Retrieved from [Link]

-

Semantic Scholar. (2002). [2 + 2] Cycloaddition Reactions of 1-Trifluoroacetyl-2-chloroacetylene with Vinyl Ethers. Retrieved from [Link]

-

MDPI. (2018). A Benign Initiating System for Cationic Polymerization of Vinyl Ethers and Styrene Derivatives. Retrieved from [Link]

-

National Institutes of Health. (2024). Recent Developments on Cationic Polymerization of Vinyl Ethers. Retrieved from [Link]

-

MDPI. (2019). Characteristics and Mechanism of Vinyl Ether Cationic Polymerization in Aqueous Media Initiated by Alcohol/B(C6F5)3/Et2O. Retrieved from [Link]

-

Wikipedia. (n.d.). Cationic polymerization. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis and Cycloaddition Reactions of 1-Azido-1,1,2,2-tetrafluoroethane. Retrieved from [Link]

-

Sci-Hub. (2003). Cycloaddition reactions of β-trifluoroacetylvinyl ethers. Retrieved from [Link]

-

Semantic Scholar. (2003). Cycloaddition reactions of -trifluoroacetylvinyl ethers. Retrieved from [Link]

-

Journal of Polymer Science: Part A: Polymer Chemistry. (2000). Radical Copolymerization of Novel Trifluorovinyl Ethers with Ethyl Vinyl Ether and Vinyl Acetate: Estimating Reactivity Ratios. University of Toronto. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Base mediated deprotection strategies for trifluoroethyl (TFE) ethers, a new alcohol protecting group. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Perfluoroethyl vinyl ether. PubChem. Retrieved from [Link]

-

SpringerLink. (n.d.). Anionic Vinyl Polymerization. Retrieved from [Link]

-

Wiley Online Library. (n.d.). Synthesis of poly(vinyl ether)s with perfluoroalkyl pendant groups. Retrieved from [Link]

-

ACS Publications. (n.d.). Living Cationic Polymerization of Vinyl Ethers Using a Strong Lewis Acid without Stabilizing Additives. Retrieved from [Link]

-

Sci-Hub. (2003). Cycloaddition Reactions of β‐Trifluoroacetylvinyl Ethers. Retrieved from [Link]

-

Fluorine Notes. (n.d.). The Synthesis of Trifluorovinyl Ethers. Retrieved from [Link]

-

Chemistry Stack Exchange. (2018). Reactivity order of electrophilic addition. Retrieved from [Link]

-

MDPI. (2024). Synthesis of Ultrahigh Molecular Weight Poly (Trifluoroethyl Methacrylate) Initiated by the Combination of Palladium Nanoparticles with Organic Halides. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). Perfluoro(methyl vinyl ether)-tetrafluoroethylene copolymer. Retrieved from [Link]

-

Wikipedia. (n.d.). Electrophilic addition. Retrieved from [Link]